molecular formula C13H14Cl2N4O B2917750 6-(tert-butyl)-3-((2,4-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 898650-84-5

6-(tert-butyl)-3-((2,4-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2917750
CAS No.: 898650-84-5
M. Wt: 313.18
InChI Key: QFIQWQJSXJSASF-UHFFFAOYSA-N
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Description

6-(tert-butyl)-3-((2,4-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-3-((2,4-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2,4-dichloroaniline with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-3-((2,4-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

6-(tert-butyl)-3-((2,4-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex triazine derivatives and other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-3-((2,4-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-phenylphenol: Another triazine derivative with similar structural features but different chemical properties and applications.

    N-tert-butyl-2-[(2,4-dichlorophenyl)amino]acetamide: A related compound with similar functional groups but distinct reactivity and uses.

Uniqueness

6-(tert-butyl)-3-((2,4-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one stands out due to its unique combination of tert-butyl and dichlorophenyl groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-tert-butyl-3-(2,4-dichloroanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-13(2,3)10-11(20)17-12(19-18-10)16-9-5-4-7(14)6-8(9)15/h4-6H,1-3H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIQWQJSXJSASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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